Aminooxy-PEG3-thiol HCl salt
Overview
Description
Aminooxy-PEG3-thiol HCl salt is a PEG derivative containing a thiol group and an aminooxy group . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .
Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-thiol HCl salt is C8H19NO4S . Its exact mass is not specified, but the molecular weight is 298.219 . The InChi Key is RIDCHCVNPSGRPM-UHFFFAOYSA-N .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-thiol HCl salt can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
Aminooxy-PEG3-thiol HCl salt appears as a solid powder . It is soluble in DMSO . The product should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Scientific Research Applications
Bioconjugation and Radiolabeling
Aminooxy-PEG3-thiol HCl salt is used in bioconjugation processes, particularly in the synthesis of heterobifunctional linkers. These linkers facilitate the creation of thiol-reactive labeling agents for biomolecules, significantly utilized in positron emission tomography (PET) imaging. For example, Toyokuni et al. (2003) developed a heterobifunctional linker that enables the synthesis of maleimide-containing thiol-reactive labeling agents for PET imaging applications (Toyokuni et al., 2003).
Tissue Engineering and Hydrogel Development
The compound is instrumental in designing PEG-based hydrogel systems for biomedical applications, like tissue engineering and regenerative medicine. Huynh et al. (2018) demonstrated the use of thiol-epoxy click chemistry in engineering cytocompatible PEG-based hydrogels, which significantly enhance the osteogenesis of encapsulated human mesenchymal stem cells (Huynh et al., 2018).
Enhancing Biocompatibility and Cell Adhesion
This salt is also used to improve biocompatibility and cell adhesion in biomaterials. Grover et al. (2012) utilized oxime Click chemistry with aminooxy PEG to create hydrogels supporting cell adhesion and proliferation, demonstrating its potential in biocompatible material development (Grover et al., 2012).
Lithium Ion Conduction
In the field of energy, the salt is used to create networks for lithium ion conduction. Walker et al. (2012) explored the creation of tunable networks using thiolene chemistry with PEG for improving lithium ion conductivity, highlighting its application in battery technology (Walker et al., 2012).
Nanoparticle Stabilization
It's also employed in stabilizing nanoparticles for biological applications. Larson et al. (2012) discussed how a hydrophobic shield, which can be created using aminooxy-PEG-thiol, can prevent protein adsorption and macrophage uptake of gold nanoparticles, thus enhancing their stability in biological environments (Larson et al., 2012).
Safety And Hazards
properties
IUPAC Name |
O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKPSRJLDTYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG3-thiol HCl salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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